Methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Kumar et al. (2013) described an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting a method that could potentially be applicable to the synthesis of Methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).
- Hara et al. (2009) investigated the effect of molecular structure change on crystal structure and solubility, which could provide insights into the physical properties of this compound (T. Hara, K. Adachi, M. Takimoto-Kamimura, & M. Kitamura, 2009).
Anti-inflammatory and Antimicrobial Activities
- The study by Tozkoparan et al. (1999) on the synthesis and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives provides a foundational approach to exploring the biological activities of related thiazole compounds, potentially including this compound (B. Tozkoparan, M. Ertan, P. Kelicen, & R. Demirdamar, 1999).
- A research on the corrosion inhibition performance of benzimidazole derivatives by Yadav et al. (2013) showcases the potential for this compound to serve as a corrosion inhibitor, given its structural similarity (M. Yadav, D. Behera, Sumit Kumar, & R. Sinha, 2013).
Photolytic Studies and Material Science
- Bhatia et al. (1998) discussed the novel photochemical rearrangements of dihydro-1,3-thiazines, which could be relevant to understanding the reactivity of this compound under certain conditions (Shameem H. Bhatia, D. M. Buckley, R. Mccabe, A. G. Avent, Robert G. Brown, & P. Hitchcock, 1998).
Properties
IUPAC Name |
methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-4-10-17-11(2)13(14(18)19-3)20-15(17)16-12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABVVLXPAWETLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1CC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.